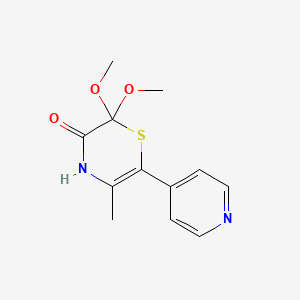

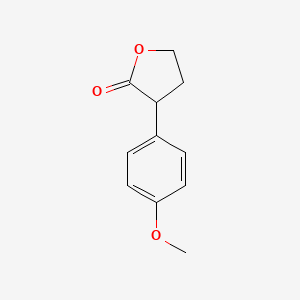

Ethyl 2-diazo-2-formylacetate

概要

説明

Ethyl 2-diazo-2-formylacetate is a versatile compound in organic chemistry, known for its unique reactivity and applications in various synthetic processes. This compound is characterized by the presence of a diazo group (-N=N-) and an ester functional group, making it a valuable intermediate in the synthesis of complex organic molecules.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2-diazo-2-formylacetate can be synthesized through several methods. One common approach involves the reaction of glycine ethyl ester with sodium nitrite in the presence of an acid, such as sulfuric acid, in a biphasic system of dichloromethane and an aqueous sodium acetate buffer . The reaction is typically carried out at low temperatures to prevent decomposition and ensure high yields.

Industrial Production Methods: In industrial settings, the synthesis of ethyl alpha-formyldiazoacetate often employs continuous-flow microreactor technology. This method offers several advantages, including improved safety, efficient heat transfer, and precise control over reaction conditions . The use of microreactors allows for the production of ethyl alpha-formyldiazoacetate in sufficient quantities while minimizing the risks associated with handling diazo compounds.

化学反応の分析

Types of Reactions: Ethyl 2-diazo-2-formylacetate undergoes various chemical reactions, including:

Cyclopropanation: This reaction involves the formation of cyclopropane rings by reacting with alkenes in the presence of a catalyst.

Radical Reactions: The compound can participate in radical reactions, such as metalloradical catalysis, to form complex structures.

Substitution Reactions: It can undergo substitution reactions with nucleophiles, leading to the formation of diverse products.

Common Reagents and Conditions:

Catalysts: Common catalysts used in these reactions include cobalt(II) complexes, rhodium complexes, and Lewis acids like BF3 and SnCl2

Major Products:

Cyclopropaneformylesters: Formed through cyclopropanation reactions.

Beta-ketoesters: Produced via the Roskamp reaction with aldehydes.

科学的研究の応用

Ethyl 2-diazo-2-formylacetate has a wide range of applications in scientific research:

作用機序

The mechanism of action of ethyl alpha-formyldiazoacetate involves the generation of reactive intermediates, such as carbenes and radicals, through the cleavage of the diazo group. These intermediates can then participate in various chemical transformations, including cyclopropanation, insertion, and substitution reactions . The compound’s reactivity is influenced by the presence of catalysts and the specific reaction conditions employed .

類似化合物との比較

- Ethyl Diazoacetate

- Diazomethane

- Methyl Diazoacetate

特性

分子式 |

C5H6N2O3 |

|---|---|

分子量 |

142.11 g/mol |

IUPAC名 |

ethyl 2-diazo-3-oxopropanoate |

InChI |

InChI=1S/C5H6N2O3/c1-2-10-5(9)4(3-8)7-6/h3H,2H2,1H3 |

InChIキー |

PCSYKHHJEVNPPX-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(=[N+]=[N-])C=O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B8648639.png)

![2-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]ethan-1-ol](/img/structure/B8648659.png)

![3-(Benzo[b]thiophen-3-yl)-2-oxopropyl Acetate](/img/structure/B8648671.png)

![N-[2-(3-Aminopropyl)-6-chloro-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B8648701.png)

![Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl-](/img/structure/B8648734.png)